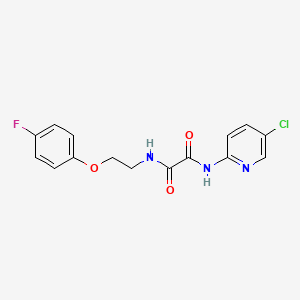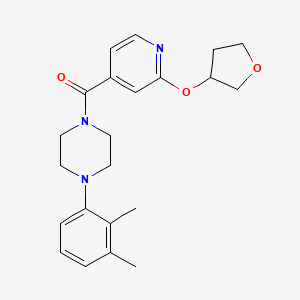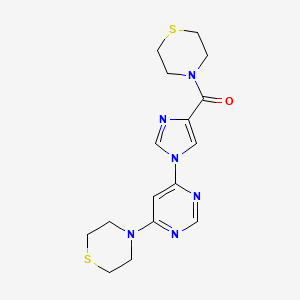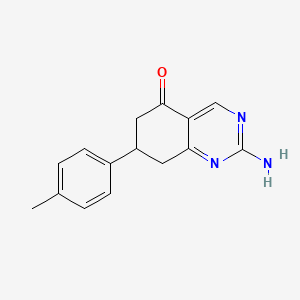![molecular formula C17H25NO4S B2487011 Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 773151-86-3](/img/structure/B2487011.png)
Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to the requested molecule often involves multi-step reactions that include the formation of thiophene derivatives through condensation, cyclization, and functional group modification processes. A typical approach might involve the Gewald reaction, a method used to synthesize thiophene derivatives starting from ketones, cyanoacetates, and sulfur. For instance, a synthesis method described involves the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate or its analogs with potassium tert-butoxide to yield complex thiophene derivatives (Batuev et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of thiophene derivatives, including X-ray crystallography and density functional theory (DFT) analyses, provides insights into the arrangement of atoms within the molecule, its conformation, and intramolecular interactions such as hydrogen bonding. For example, one study characterizes the crystal and molecular structure of a thiophene derivative, highlighting the presence of intramolecular hydrogen bonds stabilizing the structure (Çolak et al., 2021).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including substitution, esterification, and condensation reactions, which alter their chemical properties. These reactions can introduce new functional groups, affecting the molecule's reactivity and interaction with other chemicals. For example, the bromination, nitration, and acetylation of benzo[b]thiophene derivatives have been investigated, revealing patterns of substitution and the formation of new derivatives (Clarke et al., 1973).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research into similar compounds focuses on the synthesis of novel heterocyclic compounds with potential biological activity. For example, Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities, indicating the potential for developing new therapeutic agents. This research highlights the importance of exploring complex molecules for their biological properties and applications in medicine (Abu‐Hashem et al., 2020).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate demonstrate the utility of complex molecules in environmental monitoring and remediation. Zhao et al. (2017) reported on MOFs that can act as efficient luminescent sensory materials for detecting environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Moreover, these MOFs showed promise in trapping pesticides from waste solutions, illustrating the potential for such compounds in environmental science (Zhao et al., 2017).
Group Transfer Polymerization
The research by Raynaud et al. (2009) explores the use of N-heterocyclic carbenes in the polymerization of methacrylic and acrylic monomers, including methyl methacrylate (MMA) and tert-butylacrylate (tBA). This polymerization process highlights the role of complex molecules in developing new polymeric materials with potential applications in various industries, from manufacturing to biotechnology (Raynaud et al., 2009).
Eigenschaften
IUPAC Name |
methyl 6-tert-butyl-2-[(2-methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-17(2,3)10-6-7-11-12(8-10)23-15(14(11)16(20)22-5)18-13(19)9-21-4/h10H,6-9H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDIMTALOQDDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2486928.png)


![(1R,2R,4S)-2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2486932.png)




![Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate](/img/structure/B2486942.png)
![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)